molecular formula C21H22N2O3 B14981191 2-butoxy-N-(8-methoxyquinolin-5-yl)benzamide

2-butoxy-N-(8-methoxyquinolin-5-yl)benzamide

Cat. No.: B14981191
M. Wt: 350.4 g/mol
InChI Key: SIYQMKRAXJYZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butoxy-N-(8-methoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butoxy group attached to the benzamide moiety and a methoxyquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(8-methoxyquinolin-5-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process involves cyclization reactions that form the quinoline structure.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the quinoline derivative with benzoyl chloride in the presence of a base.

    Attachment of the Butoxy Group: The butoxy group is introduced through an etherification reaction using butyl bromide and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(8-methoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted quinoline and benzamide derivatives.

Scientific Research Applications

2-butoxy-N-(8-methoxyquinolin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-butoxy-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-methoxyquinolin-5-yl)-2-methylbenzamide
  • 2-butyl-5-methoxy-N-(quinolin-8-yl)benzamide
  • N-(8-methoxy-5-quinolinyl)-3-methylbenzamide

Uniqueness

2-butoxy-N-(8-methoxyquinolin-5-yl)benzamide is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-butoxy-N-(8-methoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C21H22N2O3/c1-3-4-14-26-18-10-6-5-8-16(18)21(24)23-17-11-12-19(25-2)20-15(17)9-7-13-22-20/h5-13H,3-4,14H2,1-2H3,(H,23,24)

InChI Key

SIYQMKRAXJYZNC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.